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N-(4-ethoxyphenyl)-6-(1H-pyrazol-

1-yl)nicotinamide

CAS No.: 321533-68-0

Cat. No.: B2397386 Get Quote

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and

Drug Discovery Scientists Focus: Kinase Inhibition (VEGFR/EGFR), Structural Biology, and

Experimental Validation

Executive Summary: The Privileged Scaffold
In modern drug discovery, pyrazole-containing nicotinamides represent a "privileged scaffold"—

a molecular framework capable of providing high-affinity ligands for diverse biological targets.

While utilized in agrochemistry (as SDHI fungicides), their most high-value application lies in

oncology as Type I and Type II Protein Kinase Inhibitors.

This guide dissects the mechanism of action (MoA) of these hybrids, specifically focusing on

their dual-pharmacophore nature: the pyrazole ring functioning as a hinge-binder and the

nicotinamide (pyridine-3-carboxamide) moiety acting to optimize solubility and target specific

hydrophobic pockets within the ATP-binding site of receptor tyrosine kinases (RTKs) like

VEGFR2 and EGFR.

Structural Mechanistic Basis
The Dual-Pharmacophore Hypothesis
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The potency of pyrazole-nicotinamide hybrids stems from their ability to mimic the adenine ring

of ATP while simultaneously accessing allosteric regions that ATP cannot reach.

The Pyrazole Moiety (Hinge Binder): The pyrazole ring typically acts as the primary anchor. It

forms bidentate hydrogen bonds with the kinase "hinge" region (the segment connecting the

N- and C-terminal lobes).

Donor: The exocyclic NH (or pyrazole NH) donates a proton to the backbone carbonyl of a

hinge residue (e.g., Cys919 in VEGFR2).

Acceptor: The pyrazole nitrogen (N2) accepts a proton from the backbone NH.

The Nicotinamide Moiety (Solvent/Back Pocket): The pyridine ring, linked via an amide or

urea bridge, serves two roles:

Pi-Stacking: Interactions with aromatic residues (e.g., Phe1047 in the DFG motif).

Solubility & Orientation: The amide oxygen often forms water-mediated H-bonds, while the

pyridine nitrogen improves the pharmacokinetic profile (solubility).

Binding Modes: Type I vs. Type II
Depending on the linker between the pyrazole and the nicotinamide, the MoA shifts:

Type I (ATP Competitive): Binds to the active conformation (DFG-in). The molecule occupies

the ATP pocket strictly.

Type II (Allosteric Modulation): If a urea linker is present (common in Sorafenib analogs), the

inhibitor stabilizes the inactive DFG-out conformation. The nicotinamide/aryl tail extends into

the hydrophobic back pocket, preventing the activation loop from phosphorylating.

Visualization: Molecular Interaction Map
The following diagram illustrates the logical flow of the binding mechanism and downstream

signaling effects.
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Figure 1: Mechanism of Action & Signaling Cascade Blockade
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Caption: Schematic of VEGFR2 inhibition. The Pyrazole-Nicotinamide hybrid competes with

ATP, preventing autophosphorylation and halting downstream angiogenic signaling.

Experimental Validation Protocols
To validate the mechanism described above, researchers must employ a cascade of assays

ranging from enzymatic affinity to cellular phenotype.

In Vitro Kinase Assay (TR-FRET)
Objective: Determine the IC50 of the compound against recombinant VEGFR2 or EGFR kinase

domains. Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

is preferred over radioactive assays for its high throughput and sensitivity.

Protocol:

Reagent Prep:
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Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Substrate: Fluorescein-labeled Poly-GT (Glu:Tyr, 4:1) or specific peptide substrate (e.g.,

ULight-JAK1 for specific kits).

Tracer: Eu-labeled anti-phosphotyrosine antibody (Lanthanide donor).

Compound Dilution: Prepare 3-fold serial dilutions of the pyrazole-nicotinamide hybrid in

DMSO (Final DMSO < 1%).

Reaction Assembly (384-well plate):

Add 2.5 µL of Compound.[1]

Add 2.5 µL of Kinase Enzyme (optimized conc, typically 0.1–1 nM).

Pre-incubation: Incubate for 15 mins at Room Temperature (RT) to allow inhibitor binding.

Add 5 µL of ATP + Substrate Mix (ATP concentration should be at

to ensure competitive conditions).

Incubation: Incubate for 60 minutes at RT.

Detection: Add 10 µL of EDTA/Eu-Antibody detection mix to stop the reaction.

Readout: Measure fluorescence emission at 615 nm (Donor) and 665 nm (Acceptor) after

30-60 mins.

Analysis: Calculate the TR-FRET ratio (665/615). Plot % Inhibition vs. Log[Compound] to

derive IC50.

Molecular Docking (In Silico Validation)
Objective: Predict the binding orientation and calculate binding free energy (

). Software: AutoDock Vina, Schrödinger Glide, or Gold.

Workflow:
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Protein Prep: Download PDB structure (e.g., 4ASD for VEGFR2). Remove water molecules;

add polar hydrogens; compute Gasteiger charges.

Ligand Prep: Minimize energy of the pyrazole-nicotinamide derivative (MMFF94 force field).

Grid Generation: Center grid box on the co-crystallized ligand (hinge region). Dimensions:

Å.

Docking Run: Execute Genetic Algorithm (GA).

Validation Criteria:

RMSD: < 2.0 Å compared to co-crystallized ligand.

H-Bonds: Must observe H-bond with Cys919 (VEGFR2) or Met793 (EGFR).

Binding Energy: Target score < -9.0 kcal/mol.

Synthesis & SAR Summary
For drug development professionals, understanding the synthetic accessibility is crucial for

Lead Optimization.

General Synthetic Route:

Pyrazole Formation: Condensation of hydrazines with

-keto esters or

-unsaturated ketones.

Coupling: The pyrazole amine is coupled with nicotinic acid (or activated nicotinoyl chloride)

using standard amide coupling reagents (EDCI/HOBt or HATU).

Structure-Activity Relationship (SAR) Table:
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Structural Region Modification
Effect on Activity
(VEGFR2/EGFR)

Pyrazole Ring N1-Phenyl substitution

Increases hydrophobic

interaction; often essential for

potency.

Linker Urea vs. Amide

Urea often shifts selectivity to

Type II (DFG-out); Amide is

usually Type I.

Nicotinamide C2/C6 Substitution

Bulky groups here can cause

steric clash with the

"Gatekeeper" residue (e.g.,

Thr790).

Terminal Tail -CF3 or -Halogen

Enhances lipophilicity and

metabolic stability; targets the

allosteric hydrophobic pocket.

Experimental Workflow Visualization
The following diagram outlines the iterative cycle of validating these compounds.

Figure 2: Experimental Validation Workflow
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Caption: Iterative cycle from computational design to biological validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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